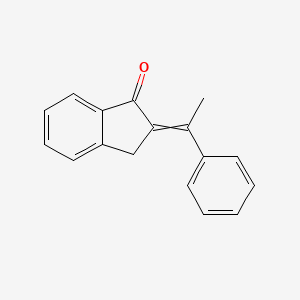
2-(1-Phenylethylidene)-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Phenylethylidene)-2,3-dihydro-1H-inden-1-one is an organic compound with a complex structure that includes an indene core and a phenylethylidene substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenylethylidene)-2,3-dihydro-1H-inden-1-one typically involves the condensation of acetophenone with indanone under acidic or basic conditions. One common method includes the use of a strong base such as sodium ethoxide in ethanol, followed by heating under reflux . The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts such as zinc chloride or aniline can further improve the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Phenylethylidene)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
2-(1-Phenylethylidene)-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in multi-component reactions.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound can be used in the production of advanced materials and as an intermediate in organic synthesis
Mécanisme D'action
The mechanism of action of 2-(1-Phenylethylidene)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Phenyl-2-(1-phenylethylidene)hydrazine
- Hydrazinecarbothioamide, 2-(1-phenylethylidene)
- 2-(1-Phenylethylidene)hydrazinecarboxamide
Uniqueness
2-(1-Phenylethylidene)-2,3-dihydro-1H-inden-1-one is unique due to its indene core structure and the presence of a phenylethylidene substituent. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes .
Propriétés
Numéro CAS |
138421-93-9 |
|---|---|
Formule moléculaire |
C17H14O |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
2-(1-phenylethylidene)-3H-inden-1-one |
InChI |
InChI=1S/C17H14O/c1-12(13-7-3-2-4-8-13)16-11-14-9-5-6-10-15(14)17(16)18/h2-10H,11H2,1H3 |
Clé InChI |
QKFHZBGSNBBLAV-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1CC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



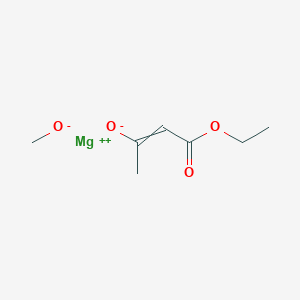
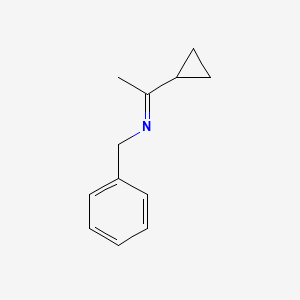
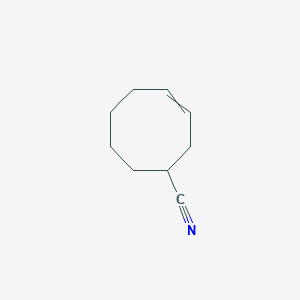
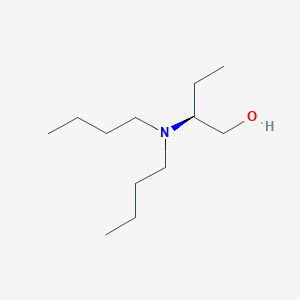

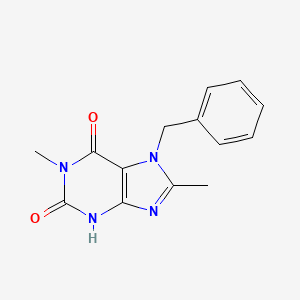
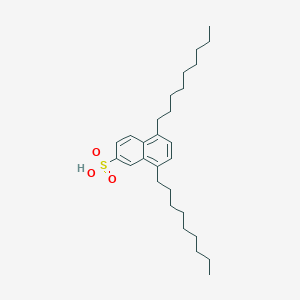
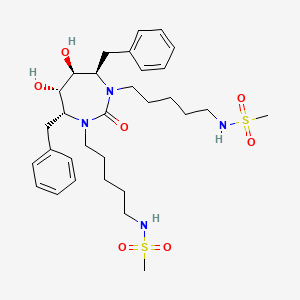



![N~1~-Ethyl-N~2~,N~2~-dimethyl-N~1~-[2-(pyridin-4-yl)quinolin-4-yl]ethane-1,2-diamine](/img/structure/B14270901.png)

